molecular formula C11H11F3O3 B7936492 4-(2-Methoxyethoxy)-2-(trifluoromethyl)benzaldehyde

4-(2-Methoxyethoxy)-2-(trifluoromethyl)benzaldehyde

Cat. No.: B7936492
M. Wt: 248.20 g/mol
InChI Key: CHYJNWBOFYTOAK-UHFFFAOYSA-N
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Description

4-(2-Methoxyethoxy)-2-(trifluoromethyl)benzaldehyde is an organic compound characterized by the presence of a trifluoromethyl group and a methoxyethoxy group attached to a benzaldehyde core

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyethoxy)-2-(trifluoromethyl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxyethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents such as halides and nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: 4-(2-Methoxyethoxy)-2-(trifluoromethyl)benzoic acid.

    Reduction: 4-(2-Methoxyethoxy)-2-(trifluoromethyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(2-Methoxyethoxy)-2-(trifluoromethyl)benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Methoxyethoxy)-2-(trifluoromethyl)benzaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This can lead to modulation of enzymatic activity and alteration of biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    4-(2-Methoxyethoxy)-benzaldehyde: Lacks the trifluoromethyl group, resulting in different chemical properties.

    2-(Trifluoromethyl)benzaldehyde: Lacks the methoxyethoxy group, affecting its reactivity and applications.

    4-Methoxybenzaldehyde: Lacks both the trifluoromethyl and methoxyethoxy groups, making it less versatile.

Properties

IUPAC Name

4-(2-methoxyethoxy)-2-(trifluoromethyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O3/c1-16-4-5-17-9-3-2-8(7-15)10(6-9)11(12,13)14/h2-3,6-7H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHYJNWBOFYTOAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC(=C(C=C1)C=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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